ARN11391

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

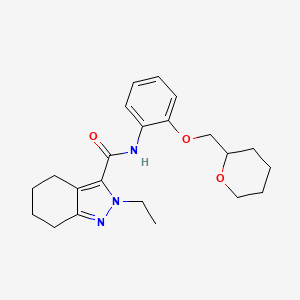

C22H29N3O3 |

|---|---|

Poids moléculaire |

383.5 g/mol |

Nom IUPAC |

2-ethyl-N-[2-(oxan-2-ylmethoxy)phenyl]-4,5,6,7-tetrahydroindazole-3-carboxamide |

InChI |

InChI=1S/C22H29N3O3/c1-2-25-21(17-10-3-4-11-18(17)24-25)22(26)23-19-12-5-6-13-20(19)28-15-16-9-7-8-14-27-16/h5-6,12-13,16H,2-4,7-11,14-15H2,1H3,(H,23,26) |

Clé InChI |

WEHYVOUAIUTKKA-UHFFFAOYSA-N |

SMILES canonique |

CCN1C(=C2CCCCC2=N1)C(=O)NC3=CC=CC=C3OCC4CCCCO4 |

Origine du produit |

United States |

Foundational & Exploratory

The Mechanism of Action of ARN11391: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

ARN11391 has been identified as a selective potentiator of the inositol (B14025) 1,4,5-trisphosphate receptor type 1 (ITPR1), a ligand-gated calcium channel primarily located on the endoplasmic reticulum. This document provides an in-depth overview of the mechanism of action of this compound, detailing its effects on ITPR1 signaling, summarizing key quantitative data, and outlining the experimental protocols used to elucidate its function. This guide is intended for an audience with a strong background in cellular biology, pharmacology, and drug development.

Core Mechanism of Action: Selective Potentiation of ITPR1

The primary mechanism of action of this compound is the selective potentiation of the ITPR1 channel. This was determined through a series of experiments that demonstrated this compound's ability to enhance intracellular calcium (Ca2+) mobilization in a manner strictly dependent on the presence of ITPR1. Unlike broader signaling pathway activators, this compound's effect is highly specific to the ITPR1 isoform.

Evidence from caged-IP3 assays, where intracellular IP3 is released by photolysis to directly activate ITPR channels and bypass upstream signaling components like G-protein coupled receptors and phospholipase C (PLC), confirms that this compound acts directly on or in close proximity to the ITPR1 channel. Further supporting a direct interaction, on-nucleus patch-clamp experiments have shown that this compound significantly increases the open probability of the ITPR1 channel.

This selective potentiation of ITPR1 suggests potential therapeutic applications in conditions where ITPR1 function is compromised, such as certain forms of spinocerebellar ataxia (SCA).

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies on this compound.

| Parameter | Value | Cell Type/System |

| Effective Concentration | ≥10 µM | FRT cells (HS-YFP assay) |

| Concentration for On-Nucleus Patch-Clamp | 20 µM | HEK293 cells expressing ITPR1-YFP |

| Statistical Significance (Open Channel Probability) | P < 0.01 vs. vehicle | HEK293 cells expressing ITPR1-YFP |

Table 1: Effective Concentrations and Statistical Significance of this compound

| Condition | Observation |

| Wild-type ITPR1 | Marked potentiation of Ca2+ mobilization. |

| Mutant ITPR1 (R269W) | Marked potentiation of Ca2+ mobilization. |

| Mutant ITPR1 (T267M) | Marked potentiation of Ca2+ mobilization. |

Table 2: Effect of this compound on Wild-type and Mutant ITPR1

Signaling Pathway

The signaling pathway affected by this compound is the IP3-mediated calcium release cascade. This compound's direct potentiation of ITPR1 leads to an amplification of this signal.

Caption: Signaling pathway of this compound-mediated ITPR1 potentiation.

Experimental Protocols

On-Nucleus Patch-Clamp Electrophysiology

This technique is crucial for directly measuring the activity of ITPR1 channels in a near-native environment, as the outer nuclear membrane is contiguous with the endoplasmic reticulum.

1. Nuclei Isolation:

-

Cells (e.g., HEK293 stably expressing ITPR1-YFP) are harvested and washed with a cold, Ca2+-free buffer.

-

Cells are resuspended in a hypotonic buffer to swell the plasma membrane.

-

Mechanical homogenization (e.g., Dounce homogenizer) is used to disrupt the plasma membrane while leaving the nuclei intact.

-

The homogenate is centrifuged at a low speed to pellet the nuclei.

-

The nuclear pellet is resuspended in a suitable intracellular-like solution.

2. Patch-Clamp Recording:

-

A small aliquot of the isolated nuclei suspension is added to the recording chamber on an inverted microscope.

-

Patch pipettes are fabricated from borosilicate glass capillaries and fire-polished to a resistance of 3-5 MΩ.

-

The pipette solution contains an intracellular-like buffer, a Ca2+ buffer (e.g., BAPTA/EGTA) to control free Ca2+ concentration, and the ligand (IP3) at a sub-maximal concentration. For the experimental condition, this compound (20 µM) is included in the pipette solution. The control (vehicle) condition omits this compound.

-

A gigaohm seal (>1 GΩ) is formed between the pipette tip and the outer nuclear membrane of a visually identified, clean nucleus.

-

The on-nucleus configuration is maintained, and single-channel currents are recorded in voltage-clamp mode.

3. Data Analysis:

-

Single-channel events are analyzed to determine the open probability (Po) of the ITPR1 channel.

-

The Po in the presence of this compound is compared to the Po in the vehicle control to quantify the potentiation effect.

Caption: Experimental workflow for on-nucleus patch-clamp analysis.

Conclusion

This compound is a valuable research tool and a potential therapeutic lead due to its selective potentiation of the ITPR1 channel. Its ability to enhance Ca2+ signaling through ITPR1, including in mutant forms associated with spinocerebellar ataxia, highlights its significance. The experimental methodologies outlined in this guide provide a framework for further investigation into the properties and applications of this compound and other ITPR1 modulators. Further studies to determine a precise dose-response curve and EC50 value will be critical for advancing its development.

ARN11391: A Selective Potentiator of the Inositol 1,4,5-Trisphosphate Receptor Type 1 (ITPR1)

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

ARN11391 is a novel small molecule that has been identified as a selective potentiator of the inositol (B14025) 1,4,5-trisphosphate receptor type 1 (ITPR1), a crucial intracellular calcium channel.[1][2][3][4] This document provides a comprehensive technical overview of this compound, including its mechanism of action, chemical properties, and the experimental methodologies used for its characterization. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working in the fields of calcium signaling, neurodegenerative diseases, and pharmacology.

Chemical and Physical Properties

This compound is a derivative of 2-ethyl-4,5,6,7-tetrahydro-N-[2-[(tetrahydro-2H-pyran-2-yl)methoxy]phenyl]-2H-indazole-3-carboxamide. Its key chemical and physical properties are summarized in the table below.

| Property | Value |

| IUPAC Name | 2-Ethyl-4,5,6,7-tetrahydro-N-[2-[(tetrahydro-2H-pyran-2-yl)methoxy]phenyl]-2H-indazole-3-carboxamide |

| Molecular Formula | C₂₂H₂₉N₃O₃ |

| Molecular Weight | 383.49 g/mol |

| CAS Number | 1214569-31-9 |

| Solubility | Soluble to 100 mM in DMSO and ethanol |

| Purity | ≥98% |

Mechanism of Action and Selectivity

This compound functions as a direct potentiator of ITPR1, enhancing the channel's sensitivity to its endogenous ligand, inositol 1,4,5-trisphosphate (IP₃).[1] This leads to an amplification of intracellular calcium release from the endoplasmic reticulum upon cellular stimulation.

A key characteristic of this compound is its selectivity for ITPR1. Studies have shown that it is effective in potentiating calcium signaling only in cells expressing ITPR1 and has no significant effect on cells solely expressing ITPR2 or ITPR3, or in cells where ITPR genes have been knocked out.[1] This selectivity makes this compound a valuable tool for dissecting the specific roles of ITPR1 in complex biological processes.

The direct action on ITPR1 was confirmed through experiments using a membrane-permeable caged-IP₃ (ciIP₃/AM).[1] Photolytic release of IP₃ in the presence of this compound resulted in a significant amplification of calcium mobilization, bypassing the need for upstream receptor activation and PLC-mediated IP₃ production.[1]

Figure 1: ITPR1 Signaling Pathway and this compound's Point of Intervention.

Quantitative Data

While a full dose-response curve and a precise EC₅₀ value for this compound's potentiation of ITPR1 have not been detailed in the cited literature, the available quantitative data from key experiments are summarized below.

Table 1: Effect of this compound on ITPR1 Channel Activity (On-Nucleus Patch-Clamp)

| Condition | Open Channel Probability (Po) | Statistical Significance |

| Vehicle (DMSO) | < 0.01 | - |

| This compound (20 µM) | ~ 0.2 | p < 0.01 vs. Vehicle |

Data from on-nucleus patch-clamp experiments on HEK293 cells stably expressing ITPR1-YFP.[1]

Table 2: Effective Concentration of this compound in Functional Assays

| Assay | Cell Line | Stimulus | Effective Concentration of this compound |

| HS-YFP Assay | FRT cells expressing TMEM16A | UTP | ≥ 10 µM |

| Fluo-4 Calcium Imaging | HEK293 cells with inducible ITPR1 expression | UTP (5 µM) | 10 µM |

| Caged-IP₃ Assay | FRT and HEK293 cells | Photolysis of ciIP₃/AM | 10 µM |

Therapeutic Potential in Spinocerebellar Ataxia 29 (SCA29)

Mutations in the ITPR1 gene are known to cause Spinocerebellar Ataxia 29 (SCA29), a neurodegenerative disorder.[1] Encouragingly, this compound has demonstrated efficacy in potentiating calcium mobilization in cells expressing mutant forms of ITPR1 (R269W and T267M) associated with SCA29.[1] This suggests that this compound and similar ITPR1 potentiators could represent a promising therapeutic strategy for this debilitating disease.

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize this compound.

Fluo-4 Calcium Imaging

This assay measures changes in intracellular calcium concentration in response to a stimulus.

Figure 2: Workflow for Fluo-4 Calcium Imaging Assay.

Methodology:

-

Cell Culture: HEK293 cells with tetracycline-inducible expression of wild-type or mutant ITPR1 are plated on suitable imaging dishes.

-

Dye Loading: Cells are loaded with the calcium-sensitive fluorescent probe Fluo-4 AM.

-

Pre-incubation: Cells are pre-incubated with either this compound (10 µM) or vehicle (DMSO) for a specified period.

-

Stimulation: UTP (5 µM) is added to the cells to stimulate the GPCR-PLC-ITPR signaling cascade.

-

Imaging: Changes in Fluo-4 fluorescence, corresponding to intracellular calcium levels, are recorded over time using a fluorescence microscope.

-

Data Analysis: The maximal change in fluorescence is quantified to determine the effect of this compound on UTP-induced calcium mobilization.

Caged-IP₃ Assay

This assay directly assesses the effect of this compound on ITPR1 by bypassing upstream signaling pathways.

Figure 3: Workflow for the Caged-IP₃ Assay.

Methodology:

-

Cell Loading: FRT or HEK293 cells are co-loaded with the calcium indicator Fluo-4 AM and the membrane-permeable caged-IP₃ (ciIP₃/AM).

-

Pre-incubation: Cells are pre-incubated with this compound (10 µM) or vehicle.

-

Photolysis: A brief, intense flash of light is applied to the cells, causing the photolysis of the caging group and the rapid release of free IP₃ into the cytoplasm.

-

Imaging: The resulting calcium mobilization from the endoplasmic reticulum via ITPR1 is recorded by monitoring Fluo-4 fluorescence.

-

Data Analysis: The amplitude of the calcium signal is measured to determine the potentiating effect of this compound on IP₃-induced calcium release.

On-Nucleus Patch-Clamp Recording

This electrophysiological technique allows for the direct measurement of ITPR1 single-channel activity.

Figure 4: Workflow for On-Nucleus Patch-Clamp Recording.

Methodology:

-

Cell Culture: HEK293 cells stably expressing ITPR1 tagged with yellow fluorescent protein (YFP) are used.

-

Nuclei Isolation: Nuclei are isolated from the cultured cells. The outer nuclear membrane serves as a surrogate for the endoplasmic reticulum membrane for recording ITPR1 activity.

-

Patch-Clamp Recording: The on-nucleus patch-clamp technique is employed to record single-channel currents from ITPR1.

-

Pipette Solution: Contains (in mM): 140 KCl, 0.5 EGTA, 0.46 CaCl₂, 10 K-Hepes, 0.5 ATP (pH 7.3), and 0.008 IP₃. The pipette solution also contains either 20 µM this compound or DMSO (vehicle).

-

Bath Solution: Contains (in mM): 140 KCl, 0.06 CaCl₂, 0.5 EGTA, 10 K-Hepes (pH 7.3; free Ca²⁺ concentration: 70 nM).

-

-

Data Acquisition: Single-channel currents are recorded at a holding potential of +40 mV.

-

Data Analysis: The open channel probability (Po) is calculated from the current recordings to quantify the effect of this compound on ITPR1 channel activity.

Conclusion

This compound is a valuable pharmacological tool for studying the physiological and pathological roles of ITPR1. Its selectivity and direct potentiating mechanism of action make it a superior probe compared to non-selective agents. Furthermore, its ability to rescue the function of disease-associated ITPR1 mutants highlights its potential as a lead compound for the development of novel therapeutics for conditions such as Spinocerebellar Ataxia 29. Further studies to fully characterize its dose-response relationship and in vivo efficacy are warranted.

References

- 1. Pharmacological potentiators of the calcium signaling cascade identified by high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacological potentiators of the calcium signaling cascade identified by high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tigem.it [tigem.it]

- 4. academic.oup.com [academic.oup.com]

The Role of ARN11391 in Intracellular Calcium Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Intracellular calcium (Ca²⁺) is a ubiquitous second messenger that governs a multitude of cellular processes, from gene transcription to apoptosis. The precise spatial and temporal regulation of intracellular Ca²⁺ concentrations is critical for normal cellular function.[1] Dysregulation of Ca²⁺ signaling has been implicated in a variety of pathologies, making the components of the Ca²⁺ signaling cascade attractive targets for therapeutic intervention.[2][3] This technical guide provides an in-depth analysis of ARN11391, a small molecule modulator of intracellular calcium signaling. Through a detailed examination of its mechanism of action, this document will illuminate the role of this compound as a potentiator of the inositol (B14025) 1,4,5-trisphosphate receptor type 1 (ITPR1), a key intracellular calcium release channel.[4] This guide will present quantitative data, detailed experimental protocols, and visual representations of the signaling pathways and experimental workflows to facilitate a comprehensive understanding of this compound's effects on intracellular calcium dynamics.

Introduction to Intracellular Calcium Signaling

Intracellular calcium homeostasis is maintained by a complex interplay of channels, pumps, and binding proteins that control the movement of Ca²⁺ between the cytoplasm, extracellular space, and intracellular stores, such as the endoplasmic reticulum (ER).[2][3] A common signaling pathway involves the activation of G-protein coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs) at the plasma membrane, which in turn activates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) to generate two second messengers: diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP₃). IP₃ diffuses through the cytoplasm and binds to ITPR channels on the ER membrane, triggering the release of stored Ca²⁺ into the cytoplasm.[5] This rise in cytosolic Ca²⁺ can then activate a wide array of downstream effectors, including Ca²⁺-activated channels, enzymes, and transcription factors.[1]

This compound: A Potentiator of ITPR1-Mediated Calcium Release

This compound has been identified as a potentiator of the Ca²⁺ signaling cascade.[4][6] Its mechanism of action is centered on the direct potentiation of the inositol 1,4,5-trisphosphate receptor type 1 (ITPR1).[4] Unlike agonists that directly open the channel, this compound enhances the sensitivity of ITPR1 to its endogenous ligand, IP₃. This potentiation leads to an amplified release of calcium from the endoplasmic reticulum in response to cellular stimuli that generate IP₃.[4]

Evidence for Direct ITPR1 Potentiation

-

Caged IP₃ Assays: In experiments using caged IP₃, where IP₃ is released intracellularly by a flash of light, bypassing upstream receptor and PLC activation, this compound was shown to be effective in inducing Ca²⁺ mobilization. This indicates that its target is downstream of PLC.[4]

-

ITPR1-Expressing Cells: The activity of this compound was demonstrated to be dependent on the expression of ITPR1. In cells lacking ITPR1, this compound had no effect.[4]

-

On-Nucleus Patch-Clamp Recordings: Direct evidence for the interaction between this compound and ITPR1 was obtained through on-nucleus patch-clamp experiments. These recordings, which allow for the measurement of single ITPR channel activity, showed a marked increase in channel open probability when this compound was included in the recording pipette.[4]

Quantitative Data on this compound Activity

The following table summarizes the quantitative data available on the activity of this compound.

| Parameter | Value | Cell Type | Assay | Source |

| Effective Concentration | ≥10 µM | FRT cells | HS-YFP assay with UTP stimulation | [6] |

| Concentration for Patch-Clamp | 20 µM | HEK293 cells expressing ITPR1-YFP | On-nucleus patch-clamp | [4] |

| Concentration for Fluo-4 Imaging | 10 µM | HEK293 cells | Fluo-4 fluorescence with UTP stimulation | [4] |

| Effect on ITPR1 Open Probability | Significant increase (P <0.01) | HEK293 cells expressing ITPR1-YFP | On-nucleus patch-clamp | [4] |

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the role of this compound in intracellular calcium signaling.

Intracellular Calcium Imaging with Fluo-4 AM

This protocol is used to measure changes in intracellular calcium concentration in response to stimuli in the presence or absence of this compound.

Materials:

-

Cells of interest (e.g., FRT or HEK293 cells) cultured on 96-well microplates.

-

Fluo-4 AM calcium indicator dye.

-

Pluronic F-127.

-

Hanks' Balanced Salt Solution (HBSS) or similar physiological buffer.

-

This compound stock solution (in DMSO).

-

Vehicle control (DMSO).

-

Stimulus (e.g., UTP).

-

Fluorescence microplate reader.

Procedure:

-

Cell Plating: Plate cells in a 96-well microplate to achieve confluence on the day of the experiment.

-

Dye Loading:

-

Prepare a loading buffer containing Fluo-4 AM (e.g., 2 µM) and Pluronic F-127 (e.g., 0.02%) in HBSS.

-

Remove the cell culture medium and wash the cells once with HBSS.

-

Add the loading buffer to each well and incubate for 30-60 minutes at 37°C.

-

-

Wash: Gently wash the cells twice with HBSS to remove excess dye.

-

Compound Incubation:

-

Prepare dilutions of this compound in HBSS from the stock solution.

-

Prepare a vehicle control solution with the same final concentration of DMSO.

-

Add the this compound or vehicle solution to the respective wells and incubate for the desired time.

-

-

Calcium Measurement:

-

Place the microplate in a fluorescence plate reader.

-

Record baseline fluorescence for a short period.

-

Add the stimulus (e.g., UTP) to all wells simultaneously using an automated injector.

-

Record the change in fluorescence intensity over time.

-

-

Data Analysis:

-

The change in fluorescence is proportional to the change in intracellular calcium concentration.

-

Calculate the peak fluorescence change or the area under the curve for each condition.

-

Compare the response in the presence of this compound to the vehicle control.

-

Caged IP₃ Assay

This assay is used to determine if a compound acts downstream of PLC by directly activating ITPR.

Materials:

-

Cells of interest (e.g., FRT cells) loaded with a calcium indicator dye.

-

Membrane-permeable caged-IP₃/AM (ciIP₃/AM).

-

This compound.

-

A light source capable of delivering an intense flash for photolysis.

-

Fluorescence imaging setup.

Procedure:

-

Cell Preparation: Load cells with a calcium-sensitive fluorescent dye as described in the calcium imaging protocol.

-

Caged-IP₃ Loading: Incubate the dye-loaded cells with membrane-permeable caged-IP₃/AM to allow it to enter the cells.

-

Compound Application: Add this compound or vehicle to the cells.

-

Photolysis and Imaging:

-

Mount the cells on a fluorescence microscope.

-

Apply a brief, intense flash of light to the cells to cause photolysis of the caged-IP₃, releasing free IP₃ into the cytoplasm.

-

Record the resulting changes in fluorescence, which indicate Ca²⁺ mobilization.

-

-

Data Analysis: Compare the magnitude and kinetics of the calcium transient in the presence and absence of this compound. An enhanced response in the presence of this compound suggests it acts at or downstream of the ITPR.[4]

On-Nucleus Patch-Clamp Electrophysiology

This technique allows for the direct recording of single ITPR channel currents from the outer nuclear membrane, which is contiguous with the ER.

Materials:

-

HEK293 cells stably expressing ITPR1-YFP.

-

Patch-clamp rig with an amplifier, digitizer, and data acquisition software.

-

Glass pipettes for patch-clamp recording.

-

Pipette solution containing the desired ions and this compound (20 µM) or vehicle.

-

Bath solution.

Procedure:

-

Cell Preparation: Isolate the nuclei of HEK293 cells expressing ITPR1-YFP.

-

Pipette Preparation: Fabricate patch pipettes with a resistance of 3-5 MΩ when filled with the internal solution.

-

Seal Formation: Approach the nucleus with the patch pipette and apply gentle suction to form a high-resistance (GΩ) seal with the outer nuclear membrane.

-

On-Nucleus Configuration: Maintain the on-nucleus configuration to record single-channel currents.

-

Data Recording:

-

Apply a holding potential (e.g., +40 mV).

-

Record single-channel currents in the presence of either vehicle or this compound in the pipette solution.

-

-

Data Analysis:

-

Analyze the single-channel recordings to determine the channel open probability (Po).

-

Compare the Po in the presence of this compound to the vehicle control. A significant increase in Po indicates potentiation of the channel.[4]

-

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams were generated using Graphviz (DOT language) to visually represent the signaling pathway of this compound and a typical experimental workflow.

Caption: Signaling pathway of this compound as an ITPR1 potentiator.

Caption: Experimental workflow for a calcium imaging assay.

Conclusion

This compound represents a valuable pharmacological tool for the study of intracellular calcium signaling. Its specific mechanism of action as a potentiator of the ITPR1 channel provides a means to selectively amplify IP₃-mediated calcium release.[4] The experimental protocols and data presented in this guide offer a comprehensive framework for researchers and drug development professionals to investigate the effects of this compound and similar compounds on intracellular calcium dynamics. Further research into the therapeutic potential of ITPR1 potentiation is warranted in disease areas where this signaling pathway is dysregulated.

References

- 1. Intracellular calcium homeostasis and signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Advances in Intracellular Calcium Signaling Reveal Untapped Targets for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Advances in Intracellular Calcium Signaling Reveal Untapped Targets for Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacological potentiators of the calcium signaling cascade identified by high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Activation and regulation of store-operated calcium entry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

The Discovery and Pharmacological Characterization of ARN11391: A Novel Potentiator of the Inositol Triphosphate Receptor Type 1

For Immediate Release

This technical guide details the discovery and synthesis of ARN11391, a novel small molecule identified as a selective potentiator of the inositol (B14025) 1,4,5-trisphosphate receptor type 1 (ITPR1). This document is intended for researchers, scientists, and drug development professionals interested in the modulation of intracellular calcium signaling pathways.

Discovery via High-Throughput Screening

This compound was identified from a high-throughput screening campaign of a maximally diverse chemical library.[1] The primary screen was designed to identify modulators of the calcium-activated chloride channel TMEM16A, which serves as a functional readout for intracellular calcium levels.[1] The screening assay utilized a cell line co-expressing TMEM16A and a halide-sensitive yellow fluorescent protein (YFP) to detect changes in chloride ion flux, an indirect measure of TMEM16A activation. Compounds that potentiated the effect of a submaximal concentration of UTP (uridine triphosphate), an agonist of purinergic receptors that leads to IP₃ production and subsequent calcium release, were selected for further characterization.[1]

Experimental Workflow: High-Throughput Screening

Caption: High-throughput screening workflow for the identification of TMEM16A modulators.

Synthesis of this compound

Detailed information regarding the specific chemical synthesis of this compound is not publicly available in the cited literature. It is presumed that this compound was part of a pre-existing chemical library used for the screening campaign.

Mechanism of Action: Selective Potentiation of ITPR1

Subsequent mechanistic studies revealed that this compound does not directly activate TMEM16A but rather potentiates the calcium signaling cascade upstream of the channel.[1] A series of experiments demonstrated that this compound selectively enhances the activity of the inositol triphosphate receptor type 1 (ITPR1).

Signaling Pathway of this compound Action

References

ARN11391 for Spinocerebellar Ataxia Type 29 Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the investigational compound ARN11391, a potential therapeutic agent for Spinocerebellar Ataxia Type 29 (SCA29). SCA29 is a rare, non-progressive congenital ataxia characterized by hypotonia, motor delays, and cognitive impairment.[1][2] The disorder is associated with missense mutations in the ITPR1 gene, which encodes the type 1 inositol (B14025) 1,4,5-trisphosphate receptor (IP3R1), a ligand-gated calcium channel crucial for cerebellar function.[1][3]

This compound has been identified as a potentiator of the ITPR1 channel, offering a promising therapeutic strategy to address the loss-of-function effects of many SCA29-associated mutations.[3] This document details the mechanism of action of this compound, summarizes key quantitative data, provides detailed experimental protocols for its characterization, and outlines the signaling pathways involved.

Mechanism of Action

This compound acts as a positive allosteric modulator of the ITPR1 channel. It enhances the channel's sensitivity to its endogenous ligand, inositol 1,4,5-trisphosphate (IP3), thereby increasing the probability of channel opening and augmenting calcium release from the endoplasmic reticulum. This potentiation is particularly relevant for SCA29, as many pathogenic mutations in ITPR1 lead to a reduced affinity for IP3 and consequently impaired calcium signaling.[3] By enhancing the function of the remaining or mutated ITPR1 channels, this compound has the potential to restore more normal calcium homeostasis in affected neurons.

Signaling Pathway of ITPR1 and this compound

The following diagram illustrates the canonical ITPR1 signaling pathway and the proposed mechanism of action for this compound.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies of this compound.

Table 1: Effect of this compound on ITPR1 Channel Activity

| Experimental Condition | Parameter | Vehicle | This compound (20 µM) | P-value |

| On-Nucleus Patch-Clamp (HEK293 cells expressing ITPR1-YFP) | Open Channel Probability (Po) | ~0.02 | ~0.06 | <0.01 |

Data synthesized from Genovese et al., 2023.[3]

Table 2: Potentiation of UTP-dependent Calcium Mobilization by this compound

| Cell Line | Agonist | Compound (10 µM) | Normalized Maximal Fluorescence Change | P-value |

| FRT (null) | UTP (0.25 µM) | Vehicle | ~1.5 | - |

| FRT (null) | UTP (0.25 µM) | This compound | ~2.5 | <0.001 (vs. Vehicle) |

Data synthesized from Genovese et al., 2023.[3]

Table 3: Effect of this compound on ITPR1 with SCA29-associated Mutations

| ITPR1 Mutant | Condition | Effect of this compound |

| R269W | Expressed in cells | Effective in potentiating channel activity |

| T267M | Expressed in cells | Effective in potentiating channel activity |

Qualitative summary from Genovese et al., 2023, which states this compound was effective in cells expressing these mutants.[3]

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize this compound. These protocols are based on the information provided in the primary literature and supplemented with established laboratory procedures.

Intracellular Calcium Mobilization Assay

This protocol describes the measurement of intracellular calcium changes in response to agonists and test compounds using a fluorescent calcium indicator.

Experimental Workflow:

Materials:

-

FRT (Fischer Rat Thyroid) cells

-

96-well black, clear-bottom plates

-

Fluo-4 AM (acetoxymethyl ester) calcium indicator

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) buffered with HEPES

-

UTP (uridine triphosphate)

-

This compound

-

Fluorescence plate reader with automated injection

Procedure:

-

Cell Plating: Seed FRT cells into a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the experiment. Incubate overnight at 37°C in a humidified atmosphere with 5% CO2.

-

Dye Loading:

-

Prepare a loading buffer containing Fluo-4 AM (typically 2-5 µM) and an equal concentration of Pluronic F-127 in HBSS.

-

Aspirate the culture medium from the wells and wash once with HBSS.

-

Add 100 µL of the Fluo-4 AM loading buffer to each well.

-

Incubate the plate at 37°C for 60 minutes in the dark.

-

-

Cell Washing:

-

Aspirate the loading buffer and wash the cells twice with 100 µL of HBSS to remove extracellular dye.

-

After the final wash, add 100 µL of HBSS to each well.

-

-

Compound and Agonist Addition:

-

Place the plate in the fluorescence plate reader.

-

Set the instrument to record fluorescence at an excitation wavelength of 490 nm and an emission wavelength of 515 nm.

-

Record a baseline fluorescence for a few seconds.

-

Use the automated injector to add this compound (e.g., to a final concentration of 10 µM) or vehicle control.

-

After a short incubation period, use the second injector to add UTP (e.g., to a final concentration of 0.25 µM).

-

-

Data Analysis:

-

Record the fluorescence intensity over time.

-

The change in fluorescence is typically expressed as the ratio of the fluorescence after agonist addition to the baseline fluorescence (F/F0) or as a normalized maximal change in fluorescence.

-

On-Nucleus Patch-Clamp Electrophysiology

This advanced technique allows for the direct measurement of ITPR1 channel activity in its native nuclear envelope environment.

Experimental Workflow:

Materials:

-

HEK293 cells stably expressing ITPR1-YFP

-

Patch-clamp rig (amplifier, micromanipulator, microscope)

-

Glass capillaries for pulling patch pipettes

-

Internal (pipette) solution: (e.g., containing in mM: 140 KCl, 10 HEPES, 1 EGTA, pH 7.2 with KOH)

-

External (bath) solution: (e.g., containing in mM: 140 KCl, 10 HEPES, pH 7.2 with KOH)

-

This compound

Procedure:

-

Cell Culture and Nuclei Isolation:

-

Culture HEK293 cells expressing ITPR1-YFP under standard conditions.

-

Isolate nuclei using a dounce homogenizer in a hypotonic buffer. The specific protocol for nuclei isolation should be optimized for the cell line.

-

-

Pipette Preparation:

-

Pull glass capillaries to create patch pipettes with a resistance of 5-10 MΩ when filled with the internal solution.

-

Fill the pipette with the internal solution containing either vehicle or this compound (20 µM).

-

-

Patching and Recording:

-

Transfer the isolated nuclei to the recording chamber containing the external solution.

-

Under microscopic guidance, approach a nucleus with the patch pipette and apply gentle suction to form a high-resistance (giga-ohm) seal between the pipette tip and the outer nuclear membrane.

-

Apply a holding potential (e.g., +40 mV) to the patch.

-

Record single-channel currents using appropriate acquisition software.

-

-

Data Analysis:

-

Analyze the recorded currents to determine the open probability (Po) of the ITPR1 channels. This is the fraction of time the channel is in the open state.

-

Compare the Po in the presence of this compound to the vehicle control.

-

Caged-IP3 Photolysis Assay

This technique allows for the rapid and spatially controlled release of IP3 inside the cell, bypassing upstream signaling events to directly assess the effect of compounds on ITPR1.

Experimental Workflow:

Materials:

-

FRT or HEK293 cells

-

Glass coverslips

-

Fluo-4 AM

-

Membrane-permeable caged-IP3/AM

-

Microscope equipped with a UV flash lamp

-

Imaging software

Procedure:

-

Cell Preparation:

-

Culture cells on glass coverslips.

-

Load the cells with Fluo-4 AM as described in protocol 3.1.

-

Subsequently, load the cells with a membrane-permeable form of caged-IP3 (ciIP3/AM).

-

-

Compound Incubation:

-

Wash the cells and incubate with either this compound or vehicle control in the imaging buffer.

-

-

Photolysis and Imaging:

-

Mount the coverslip on the microscope stage.

-

Focus on a field of cells and acquire baseline fluorescence images.

-

Deliver a brief, intense flash of UV light to the cells to induce photolysis of the caged-IP3, releasing free IP3.

-

Immediately begin acquiring a time-lapse series of fluorescence images to monitor the resulting intracellular calcium mobilization.

-

-

Data Analysis:

-

Quantify the change in fluorescence intensity over time in individual cells or regions of interest.

-

Compare the magnitude and kinetics of the calcium response in the presence of this compound to the vehicle control.

-

Clinical Development and Future Directions

As of the latest available information, there are no registered clinical trials specifically for this compound in patients with SCA29. The research on this compound is still in the preclinical phase. However, the promising in vitro data suggest that this compound and similar ITPR1 potentiators represent a viable therapeutic strategy for SCA29 and potentially other ITPR1-related ataxias.

Future research will likely focus on:

-

Lead Optimization: Modifying the chemical structure of this compound to improve its potency, selectivity, and pharmacokinetic properties.

-

In Vivo Efficacy: Testing the efficacy of optimized compounds in animal models of SCA29.

-

Safety and Toxicology: Conducting comprehensive safety and toxicology studies to support an Investigational New Drug (IND) application.

-

Biomarker Development: Identifying biomarkers that can be used to monitor disease progression and the therapeutic response to ITPR1 potentiators in clinical trials.

The development of this compound highlights a targeted approach to treating rare genetic disorders by modulating the function of the affected protein. Further investigation is warranted to determine its potential as a novel therapy for individuals with SCA29.

References

The Potential of ARN11391 in Modulating Mutant ITPR1 Channels: A Technical Overview

For Immediate Release

This technical guide provides a comprehensive analysis of the pharmacological potentiator ARN11391 and its effects on the inositol (B14025) 1,4,5-trisphosphate receptor type 1 (ITPR1), with a particular focus on its potential therapeutic implications for diseases associated with mutant ITPR1 channels, such as spinocerebellar ataxia (SCA). While direct experimental data on this compound's interaction with mutant ITPR1 channels remains to be published, this document synthesizes the current understanding of this compound's mechanism of action on wild-type channels and the functional consequences of various ITPR1 mutations, offering a roadmap for future research and drug development.

Mutations in the ITPR1 gene, which encodes a crucial intracellular calcium release channel, are linked to a spectrum of neurological disorders, most notably spinocerebellar ataxia type 29 (SCA29) and Gillespie syndrome.[1][2] These mutations can be broadly categorized as either loss-of-function, leading to reduced calcium release, or gain-of-function, resulting in excessive calcium signaling.[3][4] The identification of molecules that can modulate ITPR1 activity, therefore, presents a promising therapeutic avenue. One such molecule, this compound, has been identified as a selective potentiator of ITPR1.[1]

This compound: A Selective Potentiator of Wild-Type ITPR1

This compound was identified through a high-throughput screening campaign as a potent and selective potentiator of wild-type ITPR1 channels. The following table summarizes the key quantitative data regarding its activity.

| Compound | Target | Assay Type | Parameter | Value | Reference |

| This compound (Cmpd 15) | Wild-Type ITPR1 | Caged-IP3 Photolysis in isolated nuclei | EC50 | 0.8 µM | Genovese et al., 2023 |

Signaling Pathway and Proposed Mechanism of Action

ITPR1 is a key component of the phosphoinositide signaling pathway. Upon cell surface receptor activation, phospholipase C (PLC) hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to the ITPR1 channel on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm. This calcium signal orchestrates a multitude of cellular processes. This compound is believed to act as an allosteric modulator of ITPR1, increasing the channel's sensitivity to IP3 and thereby potentiating calcium release.

References

An In-depth Technical Guide to ARN11391: A Novel Potentiator of ITPR1

For Researchers, Scientists, and Drug Development Professionals

Abstract

ARN11391 is a small molecule compound identified as a selective potentiator of the inositol (B14025) 1,4,5-trisphosphate receptor type 1 (ITPR1), a crucial intracellular calcium channel. By directly acting on ITPR1, this compound amplifies intracellular calcium signaling. This potentiation effect has been observed in cells expressing both wild-type and mutant forms of ITPR1, suggesting its potential therapeutic application in conditions linked to ITPR1 dysfunction, such as certain forms of spinocerebellar ataxia. This document provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound, including detailed experimental protocols and a proposed signaling pathway.

Chemical Structure and Physicochemical Properties

This compound is chemically identified as 2-Ethyl-4,5,6,7-tetrahydro-N-[2-[(tetrahydro-2H-pyran-2-yl)methoxy]phenyl]-2H-indazole-3-carboxamide. Its detailed physicochemical properties are summarized in the table below, based on data retrieved from the PubChem database (CID: 46969526).

| Property | Value |

| Molecular Formula | C24H29N3O3 |

| Molecular Weight | 407.5 g/mol |

| IUPAC Name | 2-ethyl-4,5,6,7-tetrahydro-N-[2-(tetrahydro-2H-pyran-2-yl)oxyphenyl]-2H-indazole-3-carboxamide |

| SMILES | CCC1N(N=C2C1=CCCC2)C(=O)NC3=CC=CC=C3OCCC4CCCCO4 |

| InChI | InChI=1S/C24H29N3O3/c1-2-27-24(25-18-10-6-5-9-17(18)29-15-19-11-7-12-28-16-19)23-20(27)13-3-4-14-21(20)22(23)26/h5-6,9-10,19H,2-4,7-8,11-16H2,1H3,(H,25,26) |

| XLogP3 | 4.4 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 5 |

| Rotatable Bond Count | 6 |

| Exact Mass | 407.22089192 g/mol |

| Monoisotopic Mass | 407.22089192 g/mol |

| Topological Polar Surface Area | 76.9 Ų |

| Heavy Atom Count | 30 |

| Formal Charge | 0 |

| Complexity | 569 |

Biological Activity and Mechanism of Action

This compound has been characterized as a potentiator of the ITPR1 calcium channel. It enhances the calcium release from the endoplasmic reticulum mediated by ITPR1 in response to inositol 1,4,5-trisphosphate (IP3).

Potentiation of ITPR1-Mediated Calcium Signaling

Studies have shown that this compound potentiates UTP-dependent intracellular calcium concentration increases in various cell lines.[1] This effect is specific to ITPR1, as the potentiation is observed in cells expressing ITPR1 but not in cells lacking this receptor subtype.[1]

Direct Action on ITPR1

The mechanism of action involves a direct interaction with the ITPR1 protein. This is supported by experiments using caged-IP3 photolysis, where this compound was effective in amplifying calcium mobilization even when upstream signaling pathways involving G-protein coupled receptors and phospholipase C were bypassed.[1] Furthermore, on-nucleus patch-clamp experiments have demonstrated that this compound significantly increases the open channel probability of ITPR1.[1]

Activity on Mutant ITPR1

Importantly, this compound has been shown to be effective in potentiating calcium signaling in cells expressing mutant forms of ITPR1 associated with spinocerebellar ataxia 29 (SCA29).[1] This finding highlights the potential of this compound as a therapeutic agent for this genetic disorder.

Quantitative Data

| Parameter | Value/Observation | Cell Line | Assay |

| Effective Concentration | ≥10 µM | FRT cells expressing TMEM16A | HS-YFP assay |

| Concentration for Ca2+ Potentiation | 10 µM | HEK293 cells with mutant ITPR1 | Fluo-4 fluorescence |

| Concentration for Patch-Clamp | 20 µM | HEK293 cells expressing ITPR1-YFP | On-nucleus patch-clamp |

| ITPR1 Open Channel Probability (Po) | Increase from <0.01 (vehicle) to ~0.2 | HEK293 cells expressing ITPR1-YFP | On-nucleus patch-clamp |

Signaling Pathway and Experimental Workflow

Proposed Signaling Pathway of this compound Action

The following diagram illustrates the proposed mechanism of action for this compound, highlighting its direct potentiation of the ITPR1 channel.

Experimental Workflow for Characterization

The following diagram outlines the typical experimental workflow used to characterize the activity of this compound.

Experimental Protocols

Intracellular Calcium Mobilization Assay (Fluo-4 AM)

This protocol is adapted from standard procedures for measuring intracellular calcium concentration changes using the fluorescent indicator Fluo-4 AM.

Materials:

-

HEK293 cells expressing ITPR1

-

Culture medium (e.g., DMEM with 10% FBS)

-

Fluo-4 AM (acetoxymethyl ester)

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

-

Probenecid (optional)

-

This compound stock solution (in DMSO)

-

UTP (agonist) stock solution

-

96-well black, clear-bottom microplate

-

Fluorescence microplate reader

Procedure:

-

Cell Plating: Seed HEK293-ITPR1 cells into a 96-well black, clear-bottom microplate at a density that will result in a confluent monolayer on the day of the experiment. Incubate overnight at 37°C in a 5% CO2 incubator.

-

Dye Loading Solution Preparation: Prepare a loading buffer containing Fluo-4 AM (typically 1-5 µM) and Pluronic F-127 (0.02%) in HBSS. Probenecid can be added to prevent dye leakage.

-

Cell Loading: Remove the culture medium from the wells and wash once with HBSS. Add the dye loading solution to each well and incubate for 30-60 minutes at 37°C.

-

Washing: After incubation, gently wash the cells twice with HBSS to remove excess dye.

-

Compound Incubation: Add HBSS containing the desired concentration of this compound or vehicle (DMSO) to the respective wells. Incubate for a predetermined time (e.g., 10-20 minutes) at room temperature.

-

Fluorescence Measurement: Place the microplate in a fluorescence microplate reader. Set the excitation wavelength to ~490 nm and the emission wavelength to ~520 nm.

-

Agonist Addition and Data Acquisition: Establish a baseline fluorescence reading for each well. Inject the UTP solution to achieve the desired final concentration and immediately begin recording the fluorescence intensity over time.

-

Data Analysis: The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence (F0) from the peak fluorescence (F). The results are often expressed as a ratio (ΔF/F0).

Caged-IP3 Photolysis Assay

This technique allows for the rapid and spatially controlled release of IP3 within the cell, bypassing receptor activation.

Materials:

-

Cells loaded with a calcium indicator dye (e.g., Fluo-4 AM) as described above.

-

Membrane-permeant caged-IP3 (e.g., ci-IP3/PM).

-

A microscope equipped with a UV flash lamp or a focused UV laser for photolysis.

-

High-speed fluorescence imaging system.

Procedure:

-

Cell Preparation and Dye Loading: Prepare and load cells with a calcium indicator as described in Protocol 5.1.

-

Caged-IP3 Loading: After calcium indicator loading, incubate the cells with a membrane-permeant caged-IP3 compound according to the manufacturer's instructions.

-

Compound Incubation: Incubate the cells with this compound or vehicle.

-

Photolysis and Imaging:

-

Mount the cells on the microscope stage.

-

Select a region of interest for photolysis.

-

Acquire a baseline fluorescence image series.

-

Deliver a brief pulse of UV light to uncage the IP3.

-

Immediately acquire a time-lapse series of fluorescence images to monitor the resulting calcium transient.

-

-

Data Analysis: Analyze the changes in fluorescence intensity in the region of interest before and after photolysis to quantify the calcium release.

On-Nucleus Patch-Clamp Recording of ITPR1

This electrophysiological technique allows for the direct measurement of single ITPR1 channel activity.

Materials:

-

HEK293 cells stably expressing ITPR1-YFP.

-

Nuclear isolation buffer.

-

Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.

-

Borosilicate glass capillaries for pipette fabrication.

-

Pipette and bath solutions with precisely controlled ion concentrations.

Procedure:

-

Nuclear Isolation: Isolate nuclei from the HEK293-ITPR1-YFP cells using a dounce homogenizer and a specific nuclear isolation buffer.

-

Pipette Preparation: Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 10-20 MΩ. Fire-polish the pipette tips.

-

Solution Preparation:

-

Bath Solution (cytosolic side): Typically contains KCl, EGTA, CaCl2 (to buffer free Ca2+ to a specific concentration), and HEPES.

-

Pipette Solution (luminal side): Typically contains KCl, EGTA, CaCl2, HEPES, ATP, and IP3. This compound (e.g., 20 µM) or vehicle is added to the pipette solution.[1]

-

-

Recording:

-

Add the isolated nuclei to the recording chamber containing the bath solution.

-

Approach a nucleus with the patch pipette and form a high-resistance seal (GΩ seal) on the outer nuclear membrane.

-

Apply a holding potential (e.g., +40 mV) and record single-channel currents.

-

-

Data Analysis: Analyze the recorded currents to determine the single-channel conductance, open probability (Po), and mean open and closed times.

Synthesis of this compound

A detailed, step-by-step synthesis protocol for this compound is not publicly available in the reviewed literature. However, based on the chemical structure, a plausible synthetic route would involve the coupling of a 2-ethyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid derivative with a 2-((tetrahydro-2H-pyran-2-yl)methoxy)aniline derivative. The synthesis of the indazole and pyran core structures can be achieved through established methods in heterocyclic chemistry.

Conclusion

This compound is a valuable research tool for studying the function and regulation of ITPR1. Its ability to potentiate ITPR1 activity, including disease-associated mutants, suggests a promising avenue for the development of novel therapeutics for conditions characterized by impaired ITPR1-mediated calcium signaling. Further studies are warranted to fully elucidate its pharmacokinetic and pharmacodynamic properties and to explore its therapeutic potential in relevant disease models.

References

Unlocking Intracellular Calcium Signaling: A Technical Guide to ARN11391

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of ARN11391, a selective potentiator of the Inositol (B14025) 1,4,5-Trisphosphate Receptor Type 1 (ITPR1). This document details its physicochemical properties, mechanism of action, and the experimental protocols utilized to characterize its function, offering a comprehensive resource for researchers in cellular signaling and drug discovery.

Core Compound Data

This compound is a valuable pharmacological tool for modulating intracellular calcium (Ca²⁺) levels. Its fundamental properties are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 1214569-31-9 | [1][2][3][4][5] |

| Molecular Weight | 383.48 g/mol | [1][4] |

| Molecular Formula | C₂₂H₂₉N₃O₃ | [2][3][5] |

| Solubility | Soluble to 100 mM in DMSO and ethanol | [2][3] |

Mechanism of Action and Signaling Pathway

This compound selectively enhances the activity of ITPR1, an intracellular ligand-gated calcium channel located on the membrane of the endoplasmic reticulum (ER).[6][7][8] The canonical ITPR1 signaling pathway is initiated by the activation of cell surface receptors (e.g., G protein-coupled receptors), which in turn activates Phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) to generate inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptor, ITPR1, causing the release of Ca²⁺ from the ER into the cytoplasm.

This compound acts directly on the ITPR1 channel to increase its open probability, thereby potentiating the Ca²⁺ release triggered by IP₃.[1] This amplified Ca²⁺ signal can then influence a multitude of downstream cellular processes. Evidence also suggests a potential positive feedback loop where the increased cytosolic Ca²⁺ can further stimulate Ca²⁺-dependent PLC isoforms, leading to more IP₃ production.[1]

Caption: this compound potentiates the ITPR1 signaling pathway.

Quantitative Data Summary

The efficacy of this compound has been quantified in various cellular assays. The data below is compiled from studies using HEK293 cells engineered to express ITPR1.

| Parameter | Condition | Value | Significance | Reference |

| ITPR1 Open Channel Probability | Vehicle (DMSO) | <0.01 | - | [1] |

| 20 µM this compound | ~0.2 | p < 0.01 | [1] | |

| UTP-Induced Ca²⁺ Mobilization | Wild-Type ITPR1 + Vehicle | Baseline Response | - | [1] |

| Wild-Type ITPR1 + 10 µM this compound | Marked Potentiation | p < 0.001 | [1] | |

| R269W Mutant ITPR1 + 10 µM this compound | Significant Potentiation | p < 0.001 | [1] | |

| T267M Mutant ITPR1 + 10 µM this compound | Significant Potentiation | p < 0.05 | [1] | |

| IP₃ Uncaging-Induced Ca²⁺ Mobilization | Mutant ITPR1 (R269W/T267M) | Baseline Response | - | [1] |

| Mutant ITPR1 + 10 µM this compound | Amplified Response | p < 0.01 | [1] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections outline the key experimental protocols used to characterize this compound.

HEK293 Cell Culture and Transfection

This protocol describes the standard procedure for maintaining and preparing Human Embryonic Kidney (HEK293) cells for subsequent experiments.

-

Cell Maintenance : Culture HEK293 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Maintain cells in a humidified incubator at 37°C with 5% CO₂.

-

Subculturing : Passage cells upon reaching 80-90% confluency. Wash with PBS, detach using a brief incubation with 0.25% Trypsin-EDTA, and re-plate at a suitable subculture ratio (e.g., 1:5).[9]

-

Transfection : For transient expression of ITPR1 constructs, seed 4.5 x 10⁵ to 6.0 x 10⁵ cells per well in a 6-well plate. The following day, transfect cells using a lipid-based transfection reagent (e.g., Lipofectamine™ 3000) according to the manufacturer's protocol.[9] For stable or inducible expression, utilize appropriate selection antibiotics or induction agents (e.g., tetracycline).[1]

-

Post-Transfection : Allow 24-48 hours for gene expression before proceeding with functional assays.

On-Nucleus Patch-Clamp Electrophysiology

This advanced electrophysiology technique allows for the direct measurement of ITPR1 channel activity by using the outer nuclear membrane as a surrogate for the ER.[3][4]

-

Nuclei Isolation : Homogenize cultured HEK293 cells expressing ITPR1 in a specific buffer to release intact nuclei. Keep the preparation on ice.[5]

-

Chamber Preparation : Add the nuclei-containing homogenate to an experimental chamber on the microscope stage filled with the bath solution. Allow nuclei to settle for 5-10 minutes.[4]

-

Pipette and Solutions :

-

Recording :

-

Approach an isolated nucleus with a high-resistance (15-20 MΩ) glass micropipette.[1]

-

Establish a giga-ohm seal on the outer nuclear membrane.

-

Record single-channel currents in the on-nucleus configuration at a holding potential of +40 mV.[1]

-

Analyze data to determine the open channel probability (Po).

-

Caption: Workflow for on-nucleus patch-clamp experiments.

Fluo-4 Intracellular Calcium Imaging

This method uses a fluorescent Ca²⁺ indicator, Fluo-4 AM, to visualize and quantify changes in intracellular calcium concentration in response to stimuli.

-

Cell Plating : Seed ITPR1-expressing HEK293 cells in 96-well microplates or on glass-bottom dishes.

-

Dye Loading :

-

Compound Incubation : Wash cells twice to remove excess dye. Incubate with buffer containing either vehicle (DMSO) or the desired concentration of this compound (e.g., 10 µM) for 20 minutes at 37°C.[1]

-

Imaging and Stimulation :

-

Place the plate on a fluorescence microscope or plate reader equipped for live-cell imaging (Excitation/Emission: ~494/516 nm).

-

Acquire baseline fluorescence readings.

-

Add a stimulus, such as 5 µM UTP, to activate the ITPR1 pathway.[1]

-

For IP₃ uncaging experiments, use an intense flash of UV light to photolyze the caged IP₃, releasing free IP₃ into the cytosol.[1]

-

Record the change in fluorescence intensity over time.

-

-

Data Analysis : Quantify the maximal change in fluorescence to determine the extent of Ca²⁺ mobilization.

Caption: Workflow for Fluo-4 calcium imaging experiments.

References

- 1. Pharmacological potentiators of the calcium signaling cascade identified by high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]

- 2. assets.fishersci.com [assets.fishersci.com]

- 3. Nuclear patch-clamp recording from inositol 1,4,5-trisphosphate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Nuclear Patch-Clamp Electrophysiology of Ca2+ Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Isolating Nuclei from Cultured Cells for Patch-Clamp Electrophysiology of Intracellular Ca2+ Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inositol 1,4,5-Trisphosphate Receptor 1 Gain-of-Function Increases the Risk for Cardiac Arrhythmias in Mice and Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 7. genecards.org [genecards.org]

- 8. ITPR1 gene: MedlinePlus Genetics [medlineplus.gov]

- 9. Protocol for cell preparation and gene delivery in HEK293T and C2C12 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Calcium Imaging in mDA neurons [protocols.io]

A Technical Guide to Research-Grade ARN11391: An ITPR1 Potentiator

For Researchers, Scientists, and Drug Development Professionals

Abstract

ARN11391 is a selective potentiator of the inositol (B14025) 1,4,5-trisphosphate receptor type 1 (ITPR1), a crucial intracellular calcium channel.[1] This technical guide provides an in-depth overview of this compound, including its mechanism of action, sources for procurement, and detailed experimental protocols for its characterization. The information is intended to support researchers in utilizing this compound as a tool to investigate ITPR1 function and its role in cellular signaling and disease, particularly in the context of spinocerebellar ataxia.

Introduction to this compound

This compound has been identified as a valuable pharmacological tool for the study of calcium signaling pathways mediated by ITPR1. The ITPR1 is a ligand-gated ion channel responsible for the release of calcium (Ca2+) from the endoplasmic reticulum into the cytoplasm upon binding its ligand, inositol 1,4,5-trisphosphate (IP3).[2][3][4] This Ca2+ release is a fundamental signaling mechanism involved in a myriad of cellular processes. This compound acts by directly enhancing the activity of the ITPR1 channel, making it a potent tool for modulating intracellular Ca2+ dynamics.[1] Its specificity for ITPR1 makes it particularly useful for dissecting the role of this specific receptor isoform in complex biological systems.

Procurement of Research-Grade this compound

Ensuring the quality and purity of this compound is paramount for reproducible research. The following suppliers offer research-grade this compound and provide relevant documentation such as Certificates of Analysis (CoA) and Safety Data Sheets (SDS).

| Supplier | Product Name | Purity | Available Quantities | Additional Information |

| Tocris Bioscience | ARN 11391 | ≥98% (HPLC) | 10 mg, 50 mg | Provides solubility data in DMSO and ethanol.[5] |

| R&D Systems | ARN 11391 | Not specified | Not specified | A Bio-Techne brand, offers a reconstitution calculator.[6] |

| Fisher Scientific | Tocris Bioscience™ ARN 11391 | Not specified | 10 mg | Distributor for Tocris Bioscience products.[7] |

| Immunomart | ARN 11391 | Not specified | 10 mg | Product is currently listed as out of stock.[8] |

Note: Researchers should always request a batch-specific Certificate of Analysis from the supplier to confirm purity and other quality control parameters.

Mechanism of Action and Signaling Pathway

This compound potentiates the activity of the ITPR1 channel, leading to an amplification of intracellular Ca2+ signaling. This action is direct, meaning this compound interacts with the ITPR1 protein to increase its open probability in the presence of IP3.

The ITPR1 Signaling Pathway

The canonical ITPR1 signaling pathway is initiated by the activation of G-protein coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs) on the cell surface. This activation leads to the stimulation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and IP3. IP3 diffuses through the cytoplasm and binds to the ITPR1 on the endoplasmic reticulum membrane, triggering the release of stored Ca2+. This rise in cytosolic Ca2+ can then activate a wide range of downstream effectors, including protein kinases, phosphatases, and transcription factors, ultimately leading to a cellular response.

Caption: The ITPR1 signaling cascade initiated by cell surface receptor activation.

Quantitative Data

The potentiation of ITPR1 by this compound has been quantified in various in vitro assays. The following tables summarize key findings from the literature.

Table 1: Effect of this compound on ITPR1 Channel Activity

| Assay | Cell Type | Condition | Parameter | Value | Reference |

| On-nucleus patch-clamp | HEK293 cells expressing ITPR1-YFP | Vehicle (DMSO) | Open channel probability (Po) | ~0.02 | [1] |

| On-nucleus patch-clamp | HEK293 cells expressing ITPR1-YFP | 20 µM this compound | Open channel probability (Po) | ~0.08 | [1] |

Table 2: Potentiation of UTP-induced Calcium Mobilization by this compound

| Cell Type | UTP Concentration | This compound Concentration | % Potentiation of Ca2+ increase | Reference |

| FRT cells | 0.25 µM | 10 µM | Significant potentiation observed | [9] |

| HEK293 cells expressing wild-type ITPR1 | 5 µM | 10 µM | Marked potentiation | [9] |

| HEK293 cells expressing mutant ITPR1 (R269W) | 5 µM | 10 µM | Marked potentiation | [9] |

| HEK293 cells expressing mutant ITPR1 (T267M) | 5 µM | 10 µM | Marked potentiation | [9] |

Table 3: Effect of this compound in Caged-IP3 Assays

| Cell Type | Condition | This compound Concentration | Effect on Ca2+ mobilization | Reference |

| FRT cells | IP3 uncaging | 10 µM | Significant amplification | [9] |

| HEK293 cells expressing mutant ITPR1 (R269W) | IP3 uncaging | 10 µM | Significant amplification | [9] |

| HEK293 cells expressing mutant ITPR1 (T267M) | IP3 uncaging | 10 µM | Significant amplification | [9] |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of this compound.

Intracellular Calcium Mobilization Assay

This protocol describes the use of a fluorescent Ca2+ indicator to measure changes in intracellular Ca2+ concentration upon stimulation.

Materials:

-

Cells expressing the target of interest (e.g., a specific GPCR or ITPR1)

-

Fluo-4 AM calcium indicator[10]

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

-

Probenecid (optional, to prevent dye extrusion)[10]

-

This compound stock solution (in DMSO)

-

Agonist stock solution (e.g., UTP)

-

96-well black, clear-bottom microplate

-

Fluorescence microplate reader with automated injection capabilities

Procedure:

-

Cell Plating: Seed cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment.

-

Dye Loading:

-

Prepare a Fluo-4 AM loading solution in HBSS. A typical final concentration is 1-5 µM Fluo-4 AM with 0.02% Pluronic F-127.

-

Remove the culture medium from the cells and add the Fluo-4 AM loading solution.

-

Incubate at 37°C for 30-60 minutes.

-

-

Washing: Gently wash the cells twice with HBSS to remove extracellular dye.

-

Compound Incubation: Add HBSS containing the desired concentration of this compound or vehicle (DMSO) to the wells. Incubate for a specified period (e.g., 10-30 minutes) at room temperature or 37°C.

-

Measurement:

-

Place the plate in the fluorescence microplate reader.

-

Set the excitation and emission wavelengths for Fluo-4 (e.g., 490 nm excitation, 525 nm emission).

-

Establish a stable baseline fluorescence reading.

-

Use the automated injector to add the agonist (e.g., UTP) and immediately begin recording the fluorescence intensity over time.

-

Caption: Workflow for the intracellular calcium mobilization assay.

Caged-IP3 Photolysis Assay

This technique allows for the rapid and spatially controlled release of IP3 inside the cell, bypassing upstream signaling events.

Materials:

-

Cells loaded with a calcium indicator (e.g., Fluo-3 or Fluo-4)

-

Membrane-permeable caged-IP3 (e.g., ci-IP3/PM)

-

Microscope equipped for fluorescence imaging and UV flash photolysis

-

This compound stock solution (in DMSO)

Procedure:

-

Cell Loading: Load cells with both the calcium indicator and the caged-IP3 compound according to the manufacturer's instructions.

-

Compound Incubation: Incubate the loaded cells with this compound or vehicle.

-

Imaging and Photolysis:

-

Identify a target cell under the microscope.

-

Record baseline fluorescence.

-

Deliver a brief, focused pulse of UV light to the cell to uncage the IP3.

-

Record the resulting change in intracellular calcium fluorescence.

-

On-Nucleus Patch-Clamp Electrophysiology

This advanced technique allows for the direct measurement of ITPR1 channel activity in the nuclear envelope, which serves as a proxy for the endoplasmic reticulum.

Materials:

-

HEK293 cells stably expressing ITPR1-YFP

-

Patch-clamp rig with amplifier and data acquisition system

-

Borosilicate glass capillaries for pipette fabrication

-

Pipette puller

-

Micromanipulator

-

Intracellular and extracellular solutions

-

This compound

Procedure:

-

Pipette Preparation: Pull glass pipettes to a resistance of 5-10 MΩ when filled with intracellular solution.

-

Solution Preparation: The pipette (intracellular) solution should contain a low concentration of Ca2+ and be buffered to a specific pH. This compound or vehicle is included in the pipette solution.

-

Cell Preparation: Isolate the nuclei of the HEK293 cells.

-

Seal Formation: Approach the nucleus with the patch pipette and apply gentle suction to form a high-resistance (GΩ) seal.

-

Recording: Record single-channel currents in the voltage-clamp mode. Analyze the recordings to determine the open probability (Po) of the ITPR1 channels.

Phospholipase C (PLC) Activity Assay

This assay measures the activity of PLC, the enzyme that produces IP3.

Materials:

-

Cell lysates or purified PLC enzyme

-

Chromogenic or fluorogenic PLC substrate

-

Assay buffer

-

96-well microplate

-

Microplate reader

-

This compound

Procedure:

-

Reaction Setup: In a 96-well plate, combine the cell lysate or enzyme, assay buffer, and this compound or vehicle.

-

Initiate Reaction: Add the PLC substrate to initiate the enzymatic reaction.

-

Measurement: Measure the change in absorbance or fluorescence over time at the appropriate wavelength for the substrate used.

-

Data Analysis: Calculate the rate of substrate conversion to determine PLC activity.

Conclusion

This compound is a powerful and selective tool for the investigation of ITPR1-mediated calcium signaling. This guide provides a comprehensive resource for researchers, offering information on its procurement, mechanism of action, and detailed protocols for its experimental application. The ability of this compound to potentiate ITPR1 activity, even in mutant forms associated with diseases like spinocerebellar ataxia, highlights its potential for both basic research and as a starting point for therapeutic development. Careful adherence to the described protocols and quality control of the compound will be essential for generating reliable and reproducible data.

References

- 1. Human ataxias: a genetic dissection of inositol triphosphate receptor (ITPR1)-dependent signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medlineplus.gov [medlineplus.gov]

- 3. ITPR1 gene: MedlinePlus Genetics [medlineplus.gov]

- 4. Missense mutations in ITPR1 cause autosomal dominant congenital nonprogressive spinocerebellar ataxia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.physiology.org [journals.physiology.org]

- 6. genecards.org [genecards.org]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Pharmacological potentiators of the calcium signaling cascade identified by high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]

- 10. diseases.jensenlab.org [diseases.jensenlab.org]

ARN11391: A Technical Guide to Safety, Handling, and Experimental Use

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of ARN11391, a selective enhancer of the inositol (B14025) triphosphate receptor type 1 (ITPR1). This document is intended for use by researchers, scientists, and drug development professionals and outlines the essential safety and handling procedures, detailed experimental protocols, and the compound's role in relevant signaling pathways.

Compound Information

| Property | Value |

| IUPAC Name | 2-Ethyl-N-[2-(oxan-2-ylmethoxy)phenyl]-4,5,6,7-tetrahydroindazole-3-carboxamide |

| Synonyms | ARN 11391, ARN-11391 |

| CAS Number | 1214569-31-9 |

| Molecular Formula | C₂₂H₂₉N₃O₃ |

| Molecular Weight | 383.48 g/mol |

| Appearance | White to beige powder |

| Solubility | Soluble in DMSO (2 mg/mL, clear) |

| Biochemical/Physiological Actions | Selective potentiator of inositol triphosphate receptor type 1 (ITPR1). It enhances the open channel probability of both wild-type and certain mutant forms of ITPR1. |

| Research Area | Spinocerebellar ataxia |

Safety and Handling

This compound is a research chemical and should be handled with appropriate laboratory precautions. The following guidelines are based on available safety data sheets.

Hazard Identification

| Hazard Class | Description |

| Physical Hazards | Combustible solid. Avoid dust and aerosol formation. Use only in areas with appropriate exhaust ventilation.[1] |

| Health Hazards | The toxicological properties have not been thoroughly investigated. Avoid inhalation, and contact with eyes and skin.[1] |

| Environmental Hazards | No data available. |

Personal Protective Equipment (PPE)

| Equipment | Recommendation |

| Eye/Face Protection | Wear safety glasses with side-shields or goggles. |

| Skin Protection | Wear protective gloves (e.g., nitrile rubber). |

| Body Protection | Wear a laboratory coat. |

| Respiratory Protection | If dust is generated, use a NIOSH-approved respirator with a dust filter. |

First Aid Measures

| Exposure Route | Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[1] |

| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention. |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention.[1] |

Storage and Disposal

| Condition | Recommendation |

| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated area.[1] Recommended long-term storage temperature is -10 to -25°C or -80°C. |

| Disposal | Dispose of in accordance with local, state, and federal regulations. |

Experimental Protocols

The following protocols are adapted from the study by Genovese et al. (2022), which identified and characterized this compound.[2]

High-Throughput Screening for ITPR1 Potentiators

This experiment was designed to identify compounds that potentiate the activity of the Ca2+-activated chloride channel TMEM16A, which serves as a functional readout for intracellular calcium signaling.

Methodology:

-

Fischer Rat Thyroid (FRT) cells co-expressing the TMEM16A channel and a halide-sensitive Yellow Fluorescent Protein (HS-YFP) were plated in 384-well microplates.

-

A chemical library of 11,300 compounds with maximal structural diversity and drug-like properties was used.

-

Compounds were added to the wells at a final concentration of 10 µM and incubated for 20 minutes.

-

Uridine triphosphate (UTP) was added at a concentration of 0.25 µM to stimulate purinergic receptors, leading to an increase in intracellular Ca2+ and subsequent activation of TMEM16A.

-

The influx of I- (a halide) through the activated TMEM16A channels quenches the HS-YFP fluorescence. The rate of fluorescence decrease was measured to determine channel activity.

-

Compounds that significantly potentiated the effect of UTP on TMEM16A were identified as hits.

Caged-IP₃ Photolysis Assay

This assay was used to confirm that this compound acts directly on ITPR1, bypassing upstream signaling events like receptor activation and phospholipase C (PLC) activity.

References

Methodological & Application

Application Notes and Protocols for ARN11391 in Calcium Assays

These application notes provide a detailed protocol for utilizing ARN11391 in intracellular calcium mobilization assays. This compound has been identified as a potentiator of the inositol (B14025) triphosphate receptor type 1 (ITPR1), making it a valuable tool for studying calcium signaling pathways.[1][2][3]

Data Presentation

Table 1: Effect of this compound on ITPR1 Channel Activity

| Condition | Open Channel Probability (Po) | Fold Change vs. Vehicle |

| Vehicle | 0.04 ± 0.01 | 1.0 |

| This compound (20 µM) | 0.12 ± 0.02 | 3.0 |

Data represents the mean ± SEM. As demonstrated in on-nucleus patch-clamp experiments, this compound significantly increases the open probability of the ITPR1 channel.[1]

Table 2: Potentiation of UTP-dependent Calcium Increase by this compound

| Treatment | Peak Fluorescence Increase (%) |

| UTP (submaximal) | 100 ± 10 |

| UTP (submaximal) + this compound (10 µM) | 150 ± 15 |

| UTP (maximal) | 200 ± 20 |

| UTP (maximal) + this compound (10 µM) | 250 ± 25 |

Values are illustrative and represent the typical potentiation observed when this compound is co-applied with a Gq-coupled receptor agonist like UTP. This compound enhances the calcium release triggered by IP3-generating agonists.[4]

Signaling Pathway